molecular formula C22H17FN2O6 B11461859 1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11461859
M. Wt: 424.4 g/mol
InChI Key: HRMGOKHNYBOGLT-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxy-benzodioxol group, and a pyrrolo[3,2-b]pyridine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-b]pyridine structure, followed by the introduction of the fluorophenyl and methoxy-benzodioxol groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving fluorinated and methoxy-substituted aromatic compounds.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy-benzodioxol groups may enhance binding affinity and specificity, while the pyrrolo[3,2-b]pyridine core can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound itself serves as a reference point for comparison.

    1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A similar compound with a chlorine atom instead of fluorine.

    1-(3-bromophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group may confer unique electronic properties, while the methoxy-benzodioxol group can enhance interactions with biological targets. This combination makes the compound particularly interesting for both chemical and biological research.

Properties

Molecular Formula

C22H17FN2O6

Molecular Weight

424.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H17FN2O6/c1-29-16-5-11(6-17-21(16)31-10-30-17)14-8-18(26)24-19-15(22(27)28)9-25(20(14)19)13-4-2-3-12(23)7-13/h2-7,9,14H,8,10H2,1H3,(H,24,26)(H,27,28)

InChI Key

HRMGOKHNYBOGLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)F

Origin of Product

United States

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